

# The Clinical Ascendancy of Community-Associated MRSA ST93: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *St 93*

Cat. No.: *B1207480*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

Community-associated methicillin-resistant *Staphylococcus aureus* (CA-MRSA) has emerged as a significant global pathogen, with distinct clones exhibiting heightened virulence and transmissibility. Among these, Sequence Type 93 (ST93) has become a dominant and highly virulent clone, particularly in Australia. This technical guide provides an in-depth analysis of the clinical significance of CA-MRSA ST93, detailing its epidemiology, molecular characteristics, and the mechanistic basis of its hypervirulence. We present a synthesis of current research, including quantitative data on prevalence and virulence factor expression, detailed experimental protocols for key methodologies, and visual representations of regulatory pathways to facilitate a comprehensive understanding for researchers and professionals in drug development.

## Introduction

*Staphylococcus aureus* is a versatile pathogen responsible for a wide spectrum of human infections, ranging from minor skin and soft tissue infections (SSTIs) to life-threatening conditions such as necrotizing pneumonia and sepsis.<sup>[1]</sup> The advent of methicillin-resistant *S. aureus* (MRSA) has posed a significant challenge to antimicrobial therapy.<sup>[2]</sup> Initially confined to healthcare settings, the epidemiology of MRSA has shifted dramatically with the emergence of community-associated (CA-MRSA) strains in individuals without traditional healthcare-associated risk factors.<sup>[1]</sup>

CA-MRSA clones are genetically distinct from their hospital-associated counterparts, often carrying different mobile genetic elements and exhibiting unique virulence profiles.<sup>[1]</sup> One of the most prominent and clinically significant CA-MRSA clones to emerge is ST93. First identified in Australia, ST93 has rapidly become the dominant CA-MRSA clone in the region and is associated with severe clinical presentations.<sup>[3][4]</sup> This guide will dissect the multifaceted clinical significance of ST93, providing a technical resource for the scientific community.

## Epidemiology and Clinical Manifestations of ST93

CA-MRSA ST93, colloquially known as the "Queensland clone," was first described in the early 2000s in Australia.<sup>[4]</sup> Since its initial identification, it has disseminated throughout the country, becoming a leading cause of community-onset MRSA infections.<sup>[5][6]</sup> Epidemiological data indicates a disproportionate burden of ST93 infections in Indigenous communities in northern Australia.<sup>[7][8]</sup>

Clinically, ST93 is associated with a spectrum of diseases, most commonly severe skin and soft tissue infections, including large abscesses and cellulitis.<sup>[4]</sup> However, a hallmark of this clone is its capacity to cause severe, invasive infections such as necrotizing pneumonia, deep-seated abscesses, and sepsis, even in young and otherwise healthy individuals.<sup>[4]</sup>

## Prevalence of CA-MRSA ST93 in Australia

The prevalence of ST93 varies geographically across Australia. Surveillance data has consistently shown its dominance among CA-MRSA isolates.

| Region/State                                 | Prevalence of ST93 among CA-MRSA Isolates (%) | Year of Data Collection | Reference |
|----------------------------------------------|-----------------------------------------------|-------------------------|-----------|
| Australia (National)                         | 22% of all MRSA bacteraemias                  | 2018                    | [6][9]    |
| New South Wales/Australian Capital Territory | 55.7                                          | 2006                    | [5]       |
| Queensland/Northern Territory                | 30.3                                          | 2006                    | [5]       |
| Kimberley Region, Western Australia          | 68% of PVL+ CA-MRSA                           | 2003-2023               | [8]       |

Table 1: Prevalence of Community-Associated MRSA ST93 in Australia. This table summarizes the reported prevalence of ST93 among CA-MRSA isolates in various Australian regions, highlighting its significant contribution to the MRSA burden.

## Molecular and Virulence Characteristics of ST93

The enhanced virulence of ST93 is not attributed to a vast arsenal of unique virulence factors, but rather to the dysregulation and hyperexpression of core staphylococcal toxins.[3][10]

### The Central Role of Alpha-Hemolysin (Hla)

The key determinant of ST93's hypervirulence is the significant hyperexpression of alpha-hemolysin (Hla), a potent pore-forming toxin.[3][10] Studies have demonstrated that ST93 strains produce substantially higher levels of Hla compared to other pandemic CA-MRSA clones, including the notorious USA300.[2][3] This elevated Hla production directly correlates with increased tissue damage and disease severity in experimental models.[3]

### Other Virulence Factors: PVL and PSMs

Like many CA-MRSA strains, ST93 typically carries the genes for Panton-Valentine leukocidin (lukSF-PV), a cytotoxin that targets leukocytes.[11] While the precise role of PVL in

pathogenesis is still debated, it is considered a marker for CA-MRSA and may contribute to the necrotizing nature of infections.[12]

Phenol-soluble modulins (PSMs) are a family of cytolytic and pro-inflammatory peptides that also contribute to staphylococcal virulence.[13][14] While ST93 produces PSMs, their expression levels are generally comparable to other CA-MRSA clones, suggesting that the hypervirulence of ST93 is primarily driven by Hla.[3]

## Quantitative Expression of Key Exotoxins

Quantitative analyses have highlighted the distinct exotoxin profile of ST93.

| Exotoxin                                             | ST93<br>(JKD6159)<br>Expression<br>Level (Arbitrary<br>Units) | USA300<br>(FPR3757)<br>Expression<br>Level (Arbitrary<br>Units) | Fold Difference<br>(ST93 vs.<br>USA300) | Reference |
|------------------------------------------------------|---------------------------------------------------------------|-----------------------------------------------------------------|-----------------------------------------|-----------|
| Alpha-hemolysin<br>(Hla)                             | ~1.8                                                          | ~0.6                                                            | ~3.0                                    | [2][3]    |
| Panton-Valentine<br>Leukocidin (PVL)                 | ~1.2                                                          | ~1.4                                                            | ~0.86                                   | [3]       |
| $\alpha$ -type Phenol-<br>Soluble Modulins<br>(PSMs) | Similar                                                       | Similar                                                         | No significant<br>difference            | [3]       |

Table 2: Relative In Vitro Expression of Key Exotoxins in CA-MRSA ST93 and USA300. This table presents a comparative summary of the expression levels of major exotoxins, illustrating the significant hyperexpression of Hla by ST93. Data is based on arbitrary units from quantitative Western blots and HPLC as reported in the cited literature.

## Regulatory Pathways Governing Virulence in ST93

The expression of virulence factors in *S. aureus* is tightly controlled by a complex network of regulatory systems. In ST93, as in other *S. aureus* strains, the accessory gene regulator (agr) quorum-sensing system is the master regulator of toxin production.[3][10]

## The agr Quorum-Sensing System

The agr system is a cell-density-dependent regulatory circuit that upregulates the expression of secreted virulence factors, including Hla, PVL, and PSMs, during later stages of infection. The system operates through a two-component signaling pathway initiated by the binding of an autoinducing peptide (AIP) to its cognate receptor kinase, AgrC. This triggers a phosphorylation cascade that ultimately leads to the activation of the response regulator AgrA and the transcription of RNAIII, the effector molecule of the agr system.



[Click to download full resolution via product page](#)

agr Quorum-Sensing Pathway

## Additional Regulatory Elements in ST93

While the agr system is central, research on ST93 has identified a previously uncharacterized AraC/XylS family regulator, termed AryK, which potentiates toxin expression and virulence.[\[3\]](#) [\[10\]](#) This suggests that the hypervirulence of ST93 may be a result of a multifactorial regulatory network that fine-tunes the expression of key toxins like Hla to levels that surpass those of other CA-MRSA clones.

## Antibiotic Resistance Profile of ST93

CA-MRSA ST93 isolates are defined by their resistance to methicillin and other  $\beta$ -lactam antibiotics, conferred by the *mecA* gene located on a type IV or V staphylococcal cassette chromosome *mec* (SCC*mec*) element. While generally more susceptible to a broader range of non- $\beta$ -lactam antibiotics than hospital-associated MRSA, resistance patterns can vary.

| Antibiotic Class | Antibiotic    | Resistance Rate (%)<br>in Australian CA-<br>MRSA (ST93 is a<br>major component) | Reference            |
|------------------|---------------|---------------------------------------------------------------------------------|----------------------|
| Macrolides       | Erythromycin  | 30 - 35                                                                         | <a href="#">[15]</a> |
| Lincosamides     | Clindamycin   | Inducible resistance is<br>a concern                                            | <a href="#">[15]</a> |
| Fluoroquinolones | Ciprofloxacin | ~31 - 33                                                                        | <a href="#">[15]</a> |
| Tetracyclines    | Tetracycline  | ~13                                                                             | <a href="#">[15]</a> |
| Aminoglycosides  | Gentamicin    | ~11 - 13                                                                        | <a href="#">[15]</a> |
| Glycopeptides    | Vancomycin    | 0                                                                               | <a href="#">[15]</a> |
| Oxazolidinones   | Linezolid     | 0                                                                               | <a href="#">[15]</a> |

Table 3: General Antibiotic Resistance Profile of Australian CA-MRSA. This table provides an overview of resistance rates to common non- $\beta$ -lactam antibiotics among CA-MRSA isolates in Australia, where ST93 is a predominant clone. Note that specific resistance rates for ST93 may vary.

## Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of CA-MRSA ST93.

## Molecular Typing of ST93

MLST is a definitive method for assigning isolates to a sequence type based on the sequences of internal fragments of seven housekeeping genes.

- DNA Extraction: Isolate genomic DNA from an overnight culture of *S. aureus* using a commercial DNA extraction kit.
- PCR Amplification: Amplify the internal fragments of the seven housekeeping genes (arcC, aroE, glpF, gmk, pta, tpi, and yqiL) using established primer sets.
- PCR Product Purification: Purify the PCR products to remove primers and unincorporated nucleotides.
- DNA Sequencing: Sequence the purified PCR products for both strands.
- Allele and ST Assignment: Compare the sequences to the *S. aureus* MLST database ([pubmlst.org/saureus/](http://pubmlst.org/saureus/)) to determine the allelic profile and assign the sequence type.

spa typing is a single-locus sequencing method based on the polymorphic X region of the protein A gene (spa).

- DNA Extraction: As per MLST protocol.
- PCR Amplification: Amplify the spa gene using specific primers flanking the X region.
- PCR Product Purification and Sequencing: As per MLST protocol.
- Analysis: Analyze the sequence to identify the order and number of repeats and assign a spa type using a dedicated database.

PFGE is a highly discriminatory method for typing bacterial isolates based on the restriction patterns of their entire genome.

- Cell Preparation and Embedding in Agarose Plugs: Prepare a standardized cell suspension and embed the bacteria in low-melting-point agarose plugs.
- Lysis: Lyse the cells within the plugs using lysostaphin and lysozyme to release the genomic DNA.
- Restriction Digestion: Digest the genomic DNA with a rare-cutting restriction enzyme, such as SmaI.

- Electrophoresis: Separate the large DNA fragments using a PFGE system with alternating electrical fields.
- Staining and Analysis: Stain the gel with ethidium bromide, visualize the DNA fragments, and compare the banding patterns to determine relatedness.



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. Hyperexpression of  $\alpha$ -hemolysin explains enhanced virulence of sequence type 93 community-associated methicillin-resistant *Staphylococcus aureus* - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. www1.health.gov.au [www1.health.gov.au]
- 5. safetyandquality.gov.au [safetyandquality.gov.au]
- 6. academic.oup.com [academic.oup.com]
- 7. Community-associated methicillin-resistant *Staphylococcus aureus* in the Kimberley region of Western Australia, epidemiology and burden on hospitals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. safetyandquality.gov.au [safetyandquality.gov.au]
- 9. Hyperexpression of  $\alpha$ -hemolysin explains enhanced virulence of sequence type 93 community-associated methicillin-resistant *Staphylococcus aureus* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Global Distribution of Panton-Valentine Leukocidin–positive Methicillin-resistant *Staphylococcus aureus*, 2006 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prevalence and Sequence Variation of Panton-Valentine Leukocidin in Methicillin-Resistant and Methicillin-Susceptible *Staphylococcus aureus* Strains in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phenol-soluble modulins – critical determinants of staphylococcal virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phenol-soluble modulin - Wikipedia [en.wikipedia.org]
- 14. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 15. www1.health.gov.au [www1.health.gov.au]
- To cite this document: BenchChem. [The Clinical Ascendancy of Community-Associated MRSA ST93: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1207480#clinical-significance-of-community-associated-mrsa-st93]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)